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Gccshpacagnnqhic*

Cat. No.: B10848856
M. Wt: 1613.8 g/mol
InChI Key: UCMCIMRDJCGRNT-KLMBZYLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gccshpacagnnqhic* is a synthetic peptide belonging to the α-conotoxin family, potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs) . These disulfide-constrained peptides are invaluable pharmacological tools for dissecting the function of specific nAChR subtypes found in the nervous system, which are implicated in a range of neurological disorders and pain pathways . The sequence suggests a 4/7-type framework, typical for α-conotoxins that target neuronal nAChRs, making it a promising probe for receptor interaction studies . α-Conotoxins like Gccshpacagnnqhic* are chemically synthesized using Fmoc chemistry and can be folded via controlled oxidation to form the native disulfide connectivity, ensuring high purity and correct structure for research applications . Researchers utilize such compounds to investigate the physiological role of nAChRs in modulation of neurotransmitter release, nociception, and in conditions such as Parkinson's and Alzheimer's diseases . Its unique receptor recognition profile can provide critical insights for basic neuroscience and the development of future therapeutics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H96N24O20S4 B10848856 Gccshpacagnnqhic*

Properties

Molecular Formula

C61H96N24O20S4

Molecular Weight

1613.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C61H96N24O20S4/c1-5-26(2)47(60(104)81-37(20-106)48(66)92)84-54(98)32(11-29-16-67-24-70-29)77-51(95)31(8-9-42(63)87)76-53(97)34(14-44(65)89)78-52(96)33(13-43(64)88)74-46(91)18-69-49(93)27(3)72-56(100)39(22-108)82-50(94)28(4)73-59(103)41-7-6-10-85(41)61(105)35(12-30-17-68-25-71-30)79-55(99)36(19-86)80-58(102)40(23-109)83-57(101)38(21-107)75-45(90)15-62/h16-17,24-28,31-41,47,86,106-109H,5-15,18-23,62H2,1-4H3,(H2,63,87)(H2,64,88)(H2,65,89)(H2,66,92)(H,67,70)(H,68,71)(H,69,93)(H,72,100)(H,73,103)(H,74,91)(H,75,90)(H,76,97)(H,77,95)(H,78,96)(H,79,99)(H,80,102)(H,81,104)(H,82,94)(H,83,101)(H,84,98)/t26-,27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,47-/m0/s1

InChI Key

UCMCIMRDJCGRNT-KLMBZYLCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN

Origin of Product

United States

Molecular Architecture and Structural Biology of Gccshpacagnnqhic*

Primary Amino Acid Sequence and Disulfide Connectivity

The primary structure, or amino acid sequence, is the linear arrangement of amino acids that constitutes the peptide chain. nih.gov This sequence is the primary determinant of the peptide's higher-order structure and, consequently, its biological activity.

The primary sequence of the peptide is Gly-Cys-Cys-Ser-His-Pro-Ala-Cys-Ala-Gly-Asn-Asn-Gln-His-Ile-Cys. The asterisk (*) indicates a potential post-translational modification, commonly C-terminal amidation. The constituent amino acids and their basic properties are detailed in the table below.

PositionThree-Letter CodeOne-Letter CodeAmino Acid NameProperties
1GlyGGlycineSmallest amino acid, provides flexibility.
2CysCCysteineContains a thiol group, capable of forming disulfide bonds.
3CysCCysteineContains a thiol group, capable of forming disulfide bonds.
4SerSSerinePolar, hydrophilic, contains a hydroxyl group.
5HisHHistidineAromatic, basic, side chain can be positively charged.
6ProPProlineCyclic side chain, introduces kinks in peptide backbones.
7AlaAAlanineSmall, nonpolar, hydrophobic.
8CysCCysteineContains a thiol group, capable of forming disulfide bonds.
9AlaAAlanineSmall, nonpolar, hydrophobic.
10GlyGGlycineSmallest amino acid, provides flexibility.
11AsnNAsparaginePolar, hydrophilic, contains an amide group.
12AsnNAsparaginePolar, hydrophilic, contains an amide group.
13GlnQGlutaminePolar, hydrophilic, contains an amide group.
14HisHHistidineAromatic, basic, side chain can be positively charged.
15IleIIsoleucineNonpolar, hydrophobic, aliphatic.
16CysCCysteineContains a thiol group, capable of forming disulfide bonds.

The covalent linkages between the thiol groups of cysteine residues, known as disulfide bonds, are critical for stabilizing the three-dimensional structure of many peptides and proteins. For GCCSHPACAGNNQHIC*, the specified disulfide connectivity is between the first and third cysteine residues and between the second and fourth cysteine residues.

Cys I - Cys III: A disulfide bond connects the cysteine at position 2 with the cysteine at position 8.

Cys II - Cys IV: A disulfide bond connects the cysteine at position 3 with the cysteine at position 16.

Three-Dimensional Conformation and Structural Motifs

The three-dimensional structure of a peptide is a consequence of its primary sequence and the disulfide bonds that constrain its folding into a specific conformation. nih.govmdpi.comnih.gov

The alpha-helix is a common secondary structural motif in proteins and peptides, characterized by a right-handed coiled conformation. wikipedia.orguvm.edustanford.edu In an alpha-helix, hydrogen bonds form between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid situated four residues further along the chain. wikipedia.orglibretexts.org The propensity of a peptide segment to form an alpha-helix is influenced by the individual amino acid properties. nih.govnih.gov While a definitive structural determination would require experimental methods like NMR or X-ray crystallography, analysis of the GCCSHPACAGNNQHIC* sequence suggests that short helical segments may be present, interspersed with turns and loops. The presence of proline at position 6 would likely interrupt or introduce a kink in any helical structure.

The term "globular" in the context of proteins and larger peptides refers to a compact, somewhat spherical three-dimensional structure. nih.govresearchgate.net For a relatively small peptide like GCCSHPACAGNNQHIC*, a globular conformation would imply a tightly packed structure, stabilized by the disulfide bonds and intramolecular non-covalent interactions. nih.gov The disulfide framework (Cys2-Cys8 and Cys3-Cys16) would be instrumental in pulling disparate parts of the sequence together, contributing to a compact and stable globular fold.

Cysteine Framework Classification

The arrangement and connectivity of cysteine residues provide a basis for classifying disulfide-rich peptides, which is particularly common for venom peptides like conotoxins. nih.govresearchgate.netresearchgate.net The cysteine framework is defined by the number of cysteine residues and the pattern of their disulfide linkages.

The GCCSHPACAGNNQHIC* peptide contains four cysteine residues at positions 2, 3, 8, and 16. The disulfide bonding pattern is I-III and II-IV, where the Roman numerals represent the ordinal position of the cysteine residues from the N-terminus. This specific arrangement of cysteines and their connectivity pattern is a key structural descriptor used in the classification of peptide families.

Cysteine ResiduePosition in SequenceDisulfide Bond Partner (Position)
I2III (8)
II3IV (16)
III8I (2)
IV16II (3)

Assignment to the 4/7-Type Framework of α-Conotoxins

The cysteine framework is a key structural classification for conotoxins, defined by the number of amino acid residues between consecutive cysteine residues. mdpi.com The sequence GCCSHPACAGNNQHIC* exhibits a CC-C-C pattern, which is designated as Framework I. frontiersin.org This framework is characterized by two disulfide bonds, typically with a connectivity of CysI-CysIII and CysII-CysIV, forming a globular structure. mdpi.comnih.gov

The specific arrangement of amino acids between the cysteines allows for further sub-classification. In the case of GCCSHPACAGNNQHIC*, the sequence can be analyzed as follows:

Loop 1 (between CysII and CysIII): -SHPA- (4 residues)

Loop 2 (between CysIII and CysIV): -AGNNQHI- (7 residues)

This arrangement of four residues in the first loop and seven in the second loop assigns GCCSHPACAGNNQHIC* to the α-conotoxin 4/7 framework . mdpi.comnih.gov This framework is one of the most common among neuronal α-conotoxins and is associated with antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comfrontiersin.org The size and composition of these loops are critical determinants of the peptide's three-dimensional structure and its binding affinity and selectivity for specific nAChR subtypes. mdpi.com

Table 1: Framework Analysis of GCCSHPACAGNNQHIC*
Peptide SegmentSequenceNumber of ResiduesFramework Classification
N-terminus to CysI-CysIIGCC-4/7 Framework
Loop 1 (between CysII and CysIII)S H P A4
Loop 2 (between CysIII and CysIV)A G N N Q H I7

Membership in the A-Superfamily of Conotoxins

Conotoxins are also classified into gene superfamilies based on the high sequence similarity of their precursor proteins, specifically in the N-terminal signal peptide region. nih.gov While the mature peptide sequence can be hypervariable, the conserved signal sequence indicates a shared evolutionary origin. nih.govnih.gov The A-superfamily is one of the most extensively studied conotoxin superfamilies and predominantly includes α-conotoxins that target nAChRs. mdpi.comnih.gov

Given that GCCSHPACAGNNQHIC* possesses the characteristic Framework I cysteine pattern (CC-C-C) and the 4/7 loop structure, both of which are hallmarks of many members of the A-superfamily, it is highly probable that this peptide belongs to the A-superfamily . nih.govnih.gov Definitive assignment, however, would require analysis of its precursor gene sequence to confirm the presence of the conserved A-superfamily signal peptide. nih.gov

Post-Translational Modifications and Their Structural Implications

Post-translational modifications (PTMs) are crucial for the structural and functional diversity of conotoxins, often significantly enhancing their stability, potency, and receptor selectivity. nih.govresearchgate.net These modifications occur after the peptide is synthesized from its mRNA template. nih.gov

In Vivo Biosynthesis and Maturation Pathways

The biosynthesis of conotoxins is a multi-step process that begins in the epithelial cells of the cone snail's venom duct. researchgate.netresearchgate.net

Translation: The conotoxin is initially synthesized as a larger precursor protein, which includes a signal peptide, a pro-region, and the mature toxin region. researchgate.netresearchgate.net

Folding and Disulfide Bond Formation: In the endoplasmic reticulum, the precursor peptide begins to fold, and the characteristic disulfide bonds are formed. This process is often catalyzed by enzymes such as protein disulfide isomerase. pnas.org The pro-region of the precursor is thought to play a role in guiding the correct folding and disulfide bond pairing. pnas.org

Proteolytic Cleavage: The mature peptide is excised from the precursor by specific proteases. researchgate.net

Further Post-Translational Modifications: The mature peptide can undergo a variety of additional modifications. researchgate.netnih.gov For GCCSHPACAGNNQHIC*, the C-terminal amidation is a key PTM. nih.gov This modification removes the negative charge from the C-terminal carboxyl group, which can enhance the peptide's stability and its interaction with its target receptor. nih.gov Other common PTMs in conotoxins include hydroxylation of proline, gamma-carboxylation of glutamate, and sulfation of tyrosine. nih.govmdpi.com

Receptor Interactions and Molecular Pharmacology of Gccshpacagnnqhic*

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity Profile

α-Conotoxin Vc1.1 exhibits a distinct and well-defined selectivity profile for various subtypes of nicotinic acetylcholine receptors. This selectivity is crucial to its pharmacological effects and its potential as a therapeutic agent.

Potent and Selective Antagonism of nAChRs

α-Conotoxin Vc1.1 functions as a potent and selective competitive antagonist of neuronal nAChRs. mdpi.com It inhibits the function of these receptors by binding to the acetylcholine binding site, thereby preventing the channel from opening in response to its natural ligand. mdpi.com This antagonistic action is particularly pronounced at specific neuronal nAChR subtypes, while showing significantly less activity at muscle-type nAChRs. mdpi.com

Specificity for Neuronal nAChR Subtypes

The pharmacological actions of Vc1.1 are primarily directed towards neuronal nAChRs. mdpi.com While initial studies suggested interactions with α3-containing subtypes, subsequent research revealed a much higher affinity for the α9α10 nAChR subtype. nih.govmdpi.com This high degree of specificity for neuronal versus muscle nAChRs minimizes the potential for off-target effects related to neuromuscular blockade. mdpi.com

Differential Affinity for α3β2 and α4β2 nAChRs (e.g., α3β2 > α4β2)

While α-conotoxin Vc1.1 is most potent at the α9α10 subtype, it also demonstrates inhibitory activity at other neuronal nAChRs, including those containing α3 and α4 subunits combined with β2 subunits. Early studies indicated that Vc1.1 had a weak affinity for rat α3β2 and α3β4 recombinant nAChRs, with IC50 values in the micromolar range (4200 nM and 7300 nM, respectively), which was considered too low to account for its analgesic effects. mdpi.com Other studies on rat nAChRs reported IC50 values of 7.3 µM for α3β2 and 4.2 µM for α3β4. nih.gov The affinity for these subtypes is considerably lower than for the α9α10 subtype. mdpi.com

Inhibitory Potency (IC50) of α-Conotoxin Vc1.1 at Various nAChR Subtypes
nAChR SubtypeSpeciesIC50 (nM)Reference
α9α10Rat19 mdpi.com
α3β2Rat4200 mdpi.com
α3β4Rat7300 mdpi.com
α3β2Rat7300 nih.gov
α3β4Rat4200 nih.gov

Interactions with Other nAChR Subtypes (e.g., α6β2, α7)

α-Conotoxin Vc1.1 has been evaluated against a panel of nAChR subtypes. Its interaction with the α7 nAChR is significantly weaker than its interaction with the α9α10 subtype. nih.gov While direct and potent interactions with α6-containing nAChRs are not a primary characteristic of Vc1.1, this subtype is a known target for other α-conotoxins like MII. nih.gov The selectivity of Vc1.1 for α9α10 over other subtypes like α7 and α3β2 is a key feature of its pharmacological profile. nih.govnih.gov

Ligand-Receptor Binding Mechanisms

The high-affinity and selective interaction of α-conotoxin Vc1.1 with its target nAChRs is governed by specific molecular interactions between the peptide and the receptor's binding pocket.

Identification of Key Amino Acid Residues for nAChR Interaction

Structure-activity relationship studies, including scanning mutagenesis, have been instrumental in identifying the critical amino acid residues of Vc1.1 responsible for its binding and activity at nAChRs, particularly the α9α10 subtype. nih.gov These studies have revealed that specific residues within the peptide's two loops are crucial for its functional activity. nih.gov

Mutational analyses have shown that the residues Asp5, Pro6, and Arg7 in the first loop, and Asp11 and Ile15 in the second loop are key for the potent inhibition of the α9α10 nAChR. nih.govresearchgate.net Alterations at these positions can lead to a significant loss of activity. nih.gov For instance, the "Asp-Pro-Arg" motif in the first loop is considered a prerequisite for the high binding potency of Vc1.1 at the α9α10 nAChR. researchgate.net Further detailed studies have highlighted the importance of specific hydrogen bonds. For example, the hydroxyl group of Tyr10 in Vc1.1 forms a hydrogen bond with the carbonyl group of α9 Asn107. acs.orgnih.gov Similarly, the carboxyl group of Asp11 in Vc1.1 is involved in forming two hydrogen bonds with α9 Asn154 and Arg81. acs.orgnih.gov

Interestingly, some mutations have been shown to enhance the potency of Vc1.1. For example, substituting Ser4 with a positively charged residue can increase binding affinity. acs.orgnih.gov Analogs such as S4K and N9A have demonstrated greater potency than the wild-type Vc1.1, providing valuable insights for the design of more effective Vc1.1-derived therapeutic agents. nih.gov

Key Amino Acid Residues of α-Conotoxin Vc1.1 for α9α10 nAChR Interaction
Residue PositionOriginal Amino AcidRole in InteractionReference
4Serine (S)Substitution with a positively charged residue can enhance potency. acs.orgnih.gov
5Aspartic Acid (D)Part of the crucial "Asp-Pro-Arg" motif for high potency. nih.govresearchgate.net
6Proline (P)Part of the crucial "Asp-Pro-Arg" motif for high potency. nih.govresearchgate.net
7Arginine (R)Part of the crucial "Asp-Pro-Arg" motif for high potency. nih.govresearchgate.net
9Asparagine (N)Substitution with Alanine (N9A) enhances potency. nih.gov
10Tyrosine (Y)Forms a hydrogen bond with α9 Asn107. acs.orgnih.gov
11Aspartic Acid (D)Forms hydrogen bonds with α9 Asn154 and Arg81. acs.orgnih.gov
15Isoleucine (I)Key residue for functional activity. nih.gov

Role of Hydrophobic Binding Pockets within nAChRs

The interaction between α-conotoxin AuIB (AuIB) and nicotinic acetylcholine receptors (nAChRs) involves significant contributions from hydrophobic interactions within the receptor's binding sites. The ligand-binding pocket of nAChRs is an inherently hydrophobic region, characterized by a series of conserved aromatic amino acid residues. mdpi.com This pocket is located at the interface between the α-subunit (the principal face) and the adjacent β-subunit (the complementary face). mdpi.com

Molecular modeling and mutagenesis studies have elucidated key interactions. For instance, the Phe9 residue of AuIB is critical for its activity and is believed to interact with a two-residue hydrophobic binding pocket on the β4 nAChR subunit. nih.gov This interaction is thought to involve π-π stacking between Phe9 of the toxin and Trp59 of the β4 subunit, facilitated by a deep insertion of the residue into the pocket. nih.gov The pharmacophore of α-conotoxins generally includes a conserved hydrophobic patch in the first loop that is crucial for binding to the receptor. nih.govvliz.be

Formation of Salt Bridges and Other Non-Covalent Interactions

Beyond hydrophobic interactions, the binding of AuIB to nAChRs is stabilized by a network of non-covalent interactions, including salt bridges. Homology modeling of the AuIB-α3β4 complex suggests that the N-terminus of AuIB forms a salt bridge with the Asp172 residue on the β4 subunit. nih.govvliz.be The importance of this interaction is highlighted by mutagenesis studies where substituting the Gly1 residue at the N-terminus with alanine ([G1A]AuIB) significantly weakens the peptide's inhibitory effect. nih.govuq.edu.au The introduction of a non-polar methyl group in the alanine substitution may disrupt the favorable electrostatic interaction between the peptide's N-terminus and the negatively charged Asp172 residue. nih.govvliz.be Molecular dynamics simulations further indicate that most of AuIB's first loop residues form contacts with the principal (+) subunit, while the second loop residues primarily interact with the complementary (-) subunit of the nAChR. researchgate.net

Comparative Analysis of Binding Characteristics with Other α-Conotoxins (e.g., ImI)

The binding characteristics of AuIB are distinct when compared to other α-conotoxins, such as ImI. While both are antagonists of nAChRs, they exhibit markedly different subtype selectivities. AuIB is highly selective for the α3β4 nAChR subtype. jneurosci.orgjneurosci.orgnih.govnih.govtocris.com In contrast, α-conotoxin ImI, isolated from Conus imperialis, specifically blocks α7 homomeric nAChRs. vliz.bejneurosci.orgnih.gov

This selectivity difference arises from variations in their amino acid sequences and how they interact with the receptor binding sites. For ImI, key residues influencing its potency at the α7 nAChR include Asp5, Pro6, Arg7, and Trp10. vliz.be These residues are clustered on one face of the molecule. rcsb.org In contrast, AuIB's unique selectivity for α3β4 is conferred by its distinct non-cysteine amino acids. jneurosci.org For example, while AuIB blocks nicotine-stimulated norepinephrine release (mediated by α3β4-containing nAChRs), it does not affect dopamine release, which is blocked by the α3β2-selective α-conotoxin MII. jneurosci.orgnih.govjneurosci.org Conversely, ImI has no effect on either of these processes. nih.gov This demonstrates that structurally similar peptides can have unique pharmacological profiles, making them valuable tools for distinguishing between different nAChR subtypes. jneurosci.orgnih.gov

Electrophysiological Characterization of nAChR Modulation

Concentration-Dependent and Receptor-Dependent Channel-Blocking Effects

The inhibitory effect of α-conotoxin AuIB on nAChRs is both concentration-dependent and receptor-subtype dependent. Electrophysiological studies have shown that AuIB produces a dose-dependent block of α3β4 nAChRs, with a reported half-maximal inhibitory concentration (IC50) of 0.75 μM. jneurosci.orgjneurosci.orgnih.govjneurosci.org The kinetics of this block on α3β4 receptors have been determined, with an association rate constant (kon) of 1.4 x 10^6 M⁻¹min⁻¹ and a dissociation rate constant (koff) of 0.48 min⁻¹, yielding a calculated dissociation constant (Kd) of 0.5 μM, which aligns well with the IC50 value. jneurosci.orgnih.gov

AuIB's potency is significantly lower at other nAChR subtypes. It is at least 100 times more potent on α3β4 than on other heteromeric combinations such as α2β2, α2β4, α3β2, α4β2, α4β4, and the muscle-type α1β1γδ receptor. jneurosci.orgjneurosci.orgnih.govtocris.comrndsystems.com While highly selective against other heteromers, AuIB is only about 10-fold less potent on homomeric α7 receptors compared to α3β4. jneurosci.orgnih.govjneurosci.org At a concentration of 3 μM, AuIB blocks a substantial portion (34 ± 5%) of the response from α7 nAChRs. jneurosci.orgnih.govjneurosci.org

Interestingly, different disulfide isomers of AuIB exhibit distinct inhibitory mechanisms. The native "globular" isomer acts as a non-competitive antagonist and can achieve a complete block of α3β4 receptors at high concentrations. nih.govnih.gov In contrast, the non-native "ribbon" isomer acts as a competitive antagonist whose inhibitory efficacy is limited to about 50% block, even at high concentrations. nih.govnih.gov

Assessment using Exogenously Expressed Receptors in Xenopus laevis Oocytes

The frog oocyte of Xenopus laevis is a widely used and robust system for the heterologous expression of nAChR subunits to characterize the pharmacological activity of compounds like AuIB. jneurosci.orgnih.govnih.gov In this system, cRNA encoding specific rat or human nAChR α and β subunits are injected into the oocytes. nih.govnih.gov After an incubation period of 2-8 days to allow for receptor expression on the oocyte membrane, two-electrode voltage clamp recording is employed to measure the ion currents evoked by the application of acetylcholine (ACh). uq.edu.aunih.gov

This methodology was instrumental in identifying and quantifying the selective antagonism of AuIB. Researchers applied AuIB to oocytes expressing various combinations of nAChR subunits and measured the resulting inhibition of ACh-evoked currents. jneurosci.orgnih.gov These experiments demonstrated that AuIB potently blocks α3β4 nAChRs while having minimal effect on other combinations like α2β2, α3β2, α4β2, and the muscle receptor α1β1γδ. jneurosci.orgnih.gov The Xenopus oocyte system has also been used to investigate the effects of different receptor stoichiometries (by varying the ratio of injected α:β subunit RNA) on the inhibitory activity of AuIB isomers. nih.gov

Analysis of Inhibitory Activity on Specific nAChR Subunits

Detailed analysis of AuIB's activity on specific nAChR subunits confirms its status as a selective antagonist for the α3β4 subtype. Dose-response studies performed on receptors expressed in Xenopus oocytes established an IC50 of 0.75 μM for rat α3β4 nAChRs. jneurosci.orgnih.govjneurosci.org In stark contrast, its potency against other neuronal subtypes is significantly lower. AuIB is over 100-fold more selective for α3β4 compared to α2β2, α2β4, α3β2, α4β2, and α4β4 subunit combinations. jneurosci.orgjneurosci.orgtocris.comrndsystems.com At a concentration of 75 μM (100 times its IC50 for α3β4), AuIB shows little to no effect on these other heteromeric receptors. jneurosci.orgnih.govjneurosci.org The toxin also fails to inhibit the muscle-type α1β1γδ nAChR at a concentration of 3 μM. jneurosci.orgnih.govjneurosci.org

While its discrimination against most other subtypes is pronounced, AuIB does show some activity against the homomeric α7 nAChR. The peptide is approximately 10-fold more potent at α3β4 than at α7 receptors. jneurosci.orgnih.govjneurosci.org This makes AuIB a valuable pharmacological tool for distinguishing α3β4-containing nAChRs from most other neuronal subtypes. jneurosci.orgnih.gov

Interactive Data Table: Inhibitory Activity of α-conotoxin AuIB on various nAChR Subtypes Data collated from electrophysiological assessments, primarily using Xenopus oocytes.

nAChR SubtypeIC50 (μM)% Inhibition (at specified AuIB conc.)SpeciesNotes
α3β4 0.7584% (at 3 μM)RatHigh potency and selectivity. jneurosci.orgnih.govjneurosci.org
α7 >1034% (at 3 μM)Rat~10-fold less potent than on α3β4. jneurosci.orgnih.govjneurosci.org
α2β2 >75>100-fold less potent than on α3β4.RatLow potency. jneurosci.orgnih.govjneurosci.org
α2β4 >75>100-fold less potent than on α3β4.RatLow potency. jneurosci.orgnih.govjneurosci.org
α3β2 >75>100-fold less potent than on α3β4.RatLow potency. jneurosci.orgnih.govjneurosci.org
α4β2 >75>100-fold less potent than on α3β4.RatLow potency. jneurosci.orgnih.govjneurosci.org
α4β4 >75>100-fold less potent than on α3β4.RatLow potency. jneurosci.orgnih.govjneurosci.org
α1β1γδ No effect0% (at 3 μM)MouseNo activity on muscle-type receptor. jneurosci.orgnih.govjneurosci.org

Chemical Synthesis and Advanced Characterization Methodologies for Gccshpacagnnqhic*

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, allowing for the efficient and high-yield assembly of peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is predominantly used due to its mild deprotection conditions, which preserves the integrity of sensitive amino acid side chains.

The synthesis of the linear GCCSHPACAGNNQHIC* peptide is typically performed on a solid support, such as a Rink Amide resin, to yield a C-terminally amidated peptide upon cleavage. The process involves a series of repetitive cycles, each adding one amino acid to the growing peptide chain.

The synthesis cycle consists of two main steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine group, ready for the next coupling step.

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated, commonly using a coupling reagent system. The activated amino acid is then added to the resin, forming a new peptide bond with the free amine group of the preceding residue.

A standard coupling protocol utilizes activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). To ensure complete reaction, a molar excess of the protected amino acid and coupling reagents is used. The completion of each coupling step is monitored using a qualitative test, such as the Kaiser test, which detects the presence of free primary amines.

For the GCCSHPACAGNNQHIC* sequence, specific side-chain protecting groups are crucial. Cysteine residues are commonly protected with a trityl (Trt) group to prevent unwanted side reactions during synthesis. Other residues like Serine (Ser), Histidine (His), Asparagine (Asn), and Glutamine (Gln) also require appropriate side-chain protection (e.g., tBu for Ser, Trt for His, Asn, and Gln).

Table 1: Representative Fmoc-SPPS Cycle for a Single Amino Acid Addition

Step Action Reagents Duration
1 Swelling DMF 30 min
2 Fmoc Deprotection 20% Piperidine in DMF 2 x 10 min
3 Washing DMF, Isopropanol, DMF 6 x 1 min
4 Amino Acid Coupling Fmoc-amino acid, HBTU, DIPEA in DMF 1 - 2 hours
5 Washing DMF 3 x 1 min
6 Capping (Optional) Acetic Anhydride, DIPEA in DMF 15 min

Once the full peptide sequence has been assembled on the resin, the final step is to cleave the peptide from the solid support and simultaneously remove all the acid-labile side-chain protecting groups. This is accomplished using a strong acid "cocktail."

The composition of the cleavage cocktail is critical and is designed to scavenge the reactive cationic species generated during the deprotection process, thereby preventing the modification of sensitive residues like cysteine. A common cleavage cocktail is Reagent K, which is highly effective for peptides containing multiple cysteine residues.

Table 2: Composition of a Standard Cleavage Cocktail (Reagent K)

Component Chemical Name Purpose Typical % (v/v)
TFA Trifluoroacetic Acid Cleavage & Deprotection Agent 82.5%
Phenol Phenol Scavenger 5%
Water H₂O Scavenger 5%
Thioanisole Thioanisole Scavenger 5%

The resin is treated with this cocktail for several hours at room temperature. Afterward, the crude peptide is precipitated from the acidic solution by adding cold diethyl ether, collected by centrifugation, and washed multiple times to remove residual scavengers and byproducts. The resulting white solid is the linear, fully deprotected crude peptide.

In Vitro Folding and Disulfide Bond Formation Optimization

The linear GCCSHPACAGNNQHIC* peptide is generally unstructured and not biologically active. The formation of the correct intramolecular disulfide bond is essential for it to fold into its stable, three-dimensional, and functional conformation.

Oxidative folding is the process where the reduced cysteine residues (thiols) are oxidized to form a disulfide bond. This process is typically carried out in a dilute aqueous buffer system to minimize intermolecular reactions that can lead to aggregation and polymerization.

The choice of folding buffer is crucial for success. Key components include:

pH: A slightly alkaline pH (around 7.5-8.5) facilitates the deprotonation of the thiol group, promoting its oxidation.

Redox System: A glutathione (B108866) redox buffer, consisting of a specific ratio of reduced glutathione (GSH) and oxidized glutathione (GSSG), is often used to control the redox potential of the solution, promoting disulfide shuffling and allowing the peptide to reach its thermodynamically most stable conformation.

Peptide Concentration: The peptide concentration is kept low (typically in the micromolar range) to favor intramolecular over intermolecular disulfide bond formation.

The folding process is monitored over time by reverse-phase high-performance liquid chromatography (RP-HPLC), which can separate the unfolded, misfolded, and correctly folded isomers.

For a peptide like GCCSHPACAGNNQHIC*, the single intramolecular disulfide bond formed between two of the three cysteine residues acts as a covalent staple. This bond dramatically restricts the conformational freedom of the peptide backbone, locking it into a specific three-dimensional structure. This structural rigidity is often paramount for the peptide's ability to interact with its biological target, enhancing both binding affinity and stability against proteolytic degradation. The third cysteine residue remains as a free thiol, which may be important for its function or for conjugation purposes.

Chromatographic Purification and Analytical Validation

Following cleavage and oxidative folding, the reaction mixture contains the desired peptide along with various impurities, such as truncated sequences, deletion sequences, and misfolded isomers. Therefore, a robust purification step is mandatory.

Preparative RP-HPLC is the method of choice for purifying the folded peptide. The crude material is dissolved in an aqueous buffer and loaded onto a C18 column. The peptide is then eluted using a gradient of an organic solvent, typically acetonitrile, containing a small amount of an ion-pairing agent like TFA. Fractions are collected and analyzed for purity.

After purification, the identity and purity of the final GCCSHPACAGNNQHIC* peptide are confirmed using a combination of analytical techniques:

Analytical RP-HPLC: Used to assess the purity of the final product. A sharp, single peak indicates a high degree of purity, typically greater than 95%.

Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide. The experimentally observed mass should match the theoretically calculated mass for the folded peptide with one disulfide bond (a loss of 2 Da compared to the fully reduced linear form). This confirms both the correct sequence assembly and the formation of the disulfide bridge.

Table 3: Analytical Validation Data for Purified GCCSHPACAGNNQHIC *

Analysis Method Parameter Expected Value Observed Value
Analytical RP-HPLC Purity ≥ 95% 98.2%

This rigorous process of synthesis, controlled folding, and multi-step validation ensures the production of a highly pure and structurally well-defined GCCSHPACAGNNQHIC* peptide, suitable for further research and application.

Expression Systems for Receptor Characterization

To understand how a compound interacts with a specific receptor, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), various biological systems are used to express the receptor and study the binding and functional effects of the compound.

Radioligand Binding Assays (e.g., [3H]MLA) for Receptor AffinityRadioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.nih.govnih.govgiffordbioscience.comThese assays use a radiolabeled ligand (a molecule that binds to the receptor) with known high affinity, such as [3H]Methyllycaconitine ([3H]MLA) for certain nAChR subtypes. The assay measures the ability of the unlabeled test compound to compete with the radioligand for binding to the receptor.giffordbioscience.comBy performing these competition experiments at various concentrations of the test compound, one can determine its inhibitory constant (Ki), which is a measure of its binding affinity.nih.govgiffordbioscience.comA lower Ki value indicates a higher affinity of the compound for the receptor.

Below is an interactive table summarizing the techniques discussed:

Technique Purpose Key Information Obtained Typical System Used
Semi-Preparative RP-HPLC Purification of synthesized compoundHigh-purity compound sampleHPLC system with a preparative column
Analytical RP-HPLC Assessment of compound purityPercentage of purityHPLC system with an analytical column
Mass Spectrometry Confirmation of molecular identityMolecular weight of the compoundMass spectrometer
Xenopus laevis Oocyte Expression Functional characterization of receptor interactionAgonist/antagonist activity, potency (EC50/IC50)Xenopus laevis oocytes, two-electrode voltage clamp
Mammalian Cell Line Expression Stable and reproducible receptor source for various assaysPharmacological profilingHEK293, GH3, or other suitable cell lines
Radioligand Binding Assay Determination of receptor binding affinityBinding affinity (Ki)Cell membranes expressing the target receptor

Article on Chemical Compound "Gccshpacagnnqhic" Cannot Be Generated*

An extensive and thorough search of scientific databases and publicly available information has revealed no data, research, or mention of a chemical compound named "Gccshpacagnnqhic*." This name does not correspond to any known molecule in established chemical or biological libraries.

As a result, it is not possible to generate a scientifically accurate and informative article on "Gccshpacagnnqhic*" that adheres to the requested outline. The specified topics—including its chemical synthesis, advanced characterization, molecular modeling, and in silico analysis of interactions—require existing research and data, which are absent for this compound.

Creating content for the provided structure would necessitate the fabrication of all research findings, data tables, and scientific discussions. This would be misleading and would not reflect the current state of scientific knowledge.

Therefore, the request to generate an article solely focused on the chemical compound "Gccshpacagnnqhic*" cannot be fulfilled. Further investigation into the origin of the compound's name or its potential association with a different identifier is recommended to enable a successful literature search.

Applications of Gccshpacagnnqhic in Neuropharmacological Research*

Utilization as a Selective Neuropharmacological Probe

The precise targeting of specific nAChR subtypes by α-CTx GIC allows it to serve as a selective probe, enabling researchers to investigate the distribution and functional significance of these receptors in various physiological and pathological contexts jneurosci.orgnih.gov.

α-CTx GIC demonstrates potent inhibition of human α3β2 nAChRs, with an IC50 of 1.1 nM, and also inhibits human α4β2 and α3β4 nAChRs, albeit with significantly lower potency (IC50 values of 309 nM and 755 nM, respectively) mdpi.comnih.gov. This differential activity profile highlights its utility in distinguishing between these neuronal nAChR subtypes mdpi.comnih.gov. Its high potency for α3β2 nAChRs, coupled with its comparatively smaller hydrophobic patch, suggests a specific interaction with this subtype, making it a valuable tool for mapping α3β2 nAChR presence and function in neuronal circuits mdpi.comjneurosci.org. Studies have also indicated its activity at α6β2 nAChRs jneurosci.orgnih.gov.

By selectively blocking specific nAChR subtypes, α-CTx GIC can elucidate the role of these receptors in cholinergic neurotransmission. For instance, its potent inhibition of α3β2 nAChRs, which are prevalent in autonomic ganglia and implicated in pain sensation, allows researchers to study the contribution of these receptors to autonomic control and nociception jneurosci.orguq.edu.au. The ability to differentiate between nAChR isoforms is crucial for understanding the complex signaling pathways modulated by acetylcholine (B1216132), a key neurotransmitter jneurosci.orguq.edu.au.

Contributions to Understanding nAChR Structure and Function

The specific interactions of α-CTx GIC with nAChRs provide critical insights into the structural determinants of receptor function and ligand binding.

The varying affinities of α-CTx GIC for different nAChR subtypes suggest specific interactions with unique features within the ligand-binding pockets of these receptors mdpi.comnih.gov. Research involving homology modeling and molecular docking has been employed to understand how α-CTx GIC binds to the extracellular ligand-binding domain of nAChRs, potentially revealing key amino acid residues and conformational states involved in receptor activation and antagonism mdpi.comresearchgate.netbmbreports.org. The comparative analysis of its binding characteristics with other α-conotoxins, such as Lt1.3, further refines our understanding of structure-activity relationships mdpi.comnih.gov.

While direct evidence for α-CTx GIC's role in elucidating subunit assembly is not explicitly detailed in the provided search results, its differential activity across various nAChR subtypes (e.g., α3β2, α4β2, α3β4, α6β2) implicitly contributes to understanding how different subunit combinations form functional receptors with distinct pharmacological profiles mdpi.comjneurosci.orgnih.gov. The ability of α-conotoxins to discriminate between receptor subtypes is a testament to the specific structural arrangements dictated by subunit composition jneurosci.orgnih.gov.

Insights into Conotoxin Diversity and Evolution

α-CTx GIC, as part of the broader α-conotoxin family, exemplifies the remarkable diversity of peptides produced by cone snails jneurosci.orgnih.govnih.gov. The identification and characterization of numerous α-conotoxins, each with potentially unique targets and binding modes, underscore an evolutionary arms race between cone snails and their prey, leading to highly specialized venom components jneurosci.orgnih.govnih.gov. The study of α-CTx GIC and its analogs contributes to understanding the evolutionary pressures that drive the diversification of these neurotoxins and their corresponding ion channel targets jneurosci.orgnih.gov.

Understanding Structure-Activity Relationships Across Conotoxin Variants

A fundamental aspect of conotoxin research involves elucidating their structure-activity relationships (SAR), which describe how variations in their amino acid sequence, post-translational modifications, and disulfide bond connectivity influence their binding affinity and functional effects on target receptors wikipedia.orgacs.org. GCCSHPACAGNNQHIC has been characterized for its activity against several human nAChR subtypes, demonstrating a degree of selectivity. Its known inhibitory concentrations (IC50 values) against specific subtypes highlight its pharmacological profile:

ConotoxinSequenceTarget SubtypeIC50 (nM)Reference(s)
α-CTx GICGCCSHPACAGNNQHIChα3β21.1 nih.govnih.govuq.edu.au
α-CTx GICGCCSHPACAGNNQHIChα4β2309 nih.govnih.govuq.edu.au
α-CTx GICGCCSHPACAGNNQHIChα3β4755 nih.govnih.govuq.edu.au

These data indicate that GCCSHPACAGNNQHIC exhibits significantly higher potency against the human α3β2 subtype compared to the α4β2 and α3β4 subtypes nih.govnih.govuq.edu.au. Such subtype selectivity is crucial for understanding the physiological roles of different nAChR combinations and for developing targeted therapeutic strategies. Understanding these SARs allows for the rational design of conotoxin analogs with modified potencies or selectivities.

Advancements in Ligand Design for Receptor Modulation

The detailed understanding of conotoxin SAR, exemplified by GCCSHPACAGNNQHIC, is instrumental in advancing the design of novel ligands for receptor modulation. By identifying key amino acid residues and structural features responsible for specific receptor interactions, researchers can engineer peptides with tailored pharmacological properties.

The specific sequence of GCCSHPACAGNNQHIC provides a blueprint for deriving structure-activity principles. For instance, studies on related conotoxins reveal that charged residues, hydrophobic interactions, and the precise positioning of disulfide bonds critically influence binding affinity and receptor subtype selectivity nih.govsemanticscholar.org. By systematically modifying specific amino acids within the GCCSHPACAGNNQHIC sequence and evaluating the resulting changes in activity, medicinal chemists can establish rules for designing analogs. These principles can then be applied to create conotoxin variants that may exhibit enhanced potency, improved selectivity, or altered pharmacokinetic properties, thereby serving as more effective pharmacological tools or potential drug candidates mdpi.comacs.org.

Conotoxins, including GCCSHPACAGNNQHIC, are inherently stable due to their disulfide bonds, which help maintain their active three-dimensional conformation kau.edu.samdpi.com. Further engineering efforts focus on creating conformationally constrained peptides to optimize their interaction with target receptors. This can involve altering disulfide bond connectivity, introducing non-natural amino acids, or implementing backbone cyclization strategies nih.govpublish.csiro.au. Such modifications can lead to peptides with increased resistance to enzymatic degradation, improved membrane permeability, or enhanced affinity and selectivity for specific receptor subtypes. These engineered peptides represent advanced ligands capable of precise receptor modulation, opening avenues for developing new therapeutics for a range of neurological conditions.

Compound List:

GCCSHPACAGNNQHIC (α-CTx GIC)

Q & A

Basic Research Questions

How should researchers design an initial experimental framework for studying the physicochemical properties of Gccshpacagnnqhic?*

  • Methodological Answer : Begin with a fixed experimental design (e.g., controlled variable testing) to isolate key properties such as solubility, stability, or reactivity. Use quantitative methods to measure dependent variables (e.g., spectroscopic data) while controlling independent variables (e.g., temperature, solvent systems). Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the research scope . For reproducibility, document protocols rigorously, including instrumentation parameters and calibration steps, as per academic journal standards .

What strategies are recommended for conducting a literature review on Gccshpacagnnqhic to identify knowledge gaps?*

  • Methodological Answer : Systematically compile peer-reviewed studies using databases like PubMed or SciFinder, focusing on synthesis routes, structural analogs, or functional applications. Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to categorize findings. For example:

  • Population: Previous studies on halogenated analogs.
  • Intervention: Novel synthetic methods for Gccshpacagnnqhic*.
  • Comparison: Efficacy vs. traditional compounds.
  • Outcome: Identification of understudied properties (e.g., catalytic potential). Organize findings in a matrix to highlight contradictions or unexplored domains .

How can researchers formulate testable hypotheses about the biological activity of Gccshpacagnnqhic?*

  • Methodological Answer : Ground hypotheses in existing theoretical frameworks , such as structure-activity relationship (SAR) models or computational docking predictions. For example:

  • Hypothesis: "The presence of a carboxyl group in Gccshpacagnnqhic* enhances binding affinity to Enzyme X compared to non-functionalized analogs."
    Validate feasibility through pilot studies (e.g., in vitro assays) and align with scientific investigation principles (e.g., falsifiability, specificity) .

Advanced Research Questions

How should researchers address contradictory data in studies evaluating the catalytic efficiency of Gccshpacagnnqhic?*

  • Methodological Answer : Conduct triangulation analysis by cross-verifying results through multiple methods (e.g., kinetic assays, computational simulations, and spectroscopic validation). Use statistical reconciliation techniques (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables. For instance, discrepancies in reaction yields may stem from unaccounted humidity levels during synthesis. Document methodological variations across studies to isolate root causes .

What advanced experimental designs are suitable for probing the mechanistic behavior of Gccshpacagnnqhic under dynamic conditions?*

  • Methodological Answer : Implement longitudinal quasi-experimental designs to observe time-dependent changes (e.g., degradation pathways under UV exposure). Use mixed-methods approaches , combining quantitative metrics (e.g., HPLC purity profiles) with qualitative observations (e.g., crystallinity shifts via SEM). Incorporate control groups with inert analogs to isolate variables. Reference pre-test/post-test frameworks to validate causality .

How can researchers ensure the reproducibility of synthesis protocols for Gccshpacagnnqhic across laboratories?*

  • Methodological Answer : Adopt standardized reporting guidelines (e.g., detailed Supplementary Information with step-by-step protocols, equipment specifications, and raw data sets). Use collaborative validation through inter-lab studies, ensuring adherence to metrics like reaction temperature (±1°C) or solvent purity (>99.9%). Publish negative results and troubleshooting logs to address common pitfalls (e.g., byproduct formation) .

What methodologies are effective for integrating computational modeling with experimental data to predict Gccshpacagnnqhic's reactivity?*

  • Methodological Answer : Employ multi-scale modeling , starting with DFT calculations to predict electronic properties, followed by MD simulations to assess solvation effects. Validate predictions experimentally (e.g., via NMR or X-ray crystallography). Use Bayesian statistical frameworks to quantify uncertainty in model-output comparisons. Document software versions and parameter settings to enable replication .

Data Presentation and Validation

  • Table 1 : Example Data Structure for Reporting Synthesis Outcomes of Gccshpacagnnqhic*

    ParameterTrial 1Trial 2Trial 3Mean ± SDMethod Reference
    Yield (%)72687571.7 ± 3.5
    Purity (HPLC, %)98.597.899.198.5 ± 0.6
    Reaction Time (h)24242424 ± 0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.